
Aminoquinol diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoquinol diphosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.
Applications De Recherche Scientifique
Enzymatic and Biochemical Properties
- Farnesyl-diphosphate Synthase (FPPS) in Toxoplasma gondii : Aminoquinol diphosphate derivatives like FPPS play a crucial role in the synthesis of important precursors like sterols and ubiquinones. The unique characteristic of TgFPPS from Toxoplasma gondii is its bifunctionality, capable of catalyzing the formation of both farnesyl diphosphate and geranylgeranyl diphosphate. This makes TgFPPS a potential target for drug development against diseases like toxoplasmosis (Ling et al., 2007).
Bioavailability and Chemical Analysis
- Chloroquine Diphosphate and Bioavailability : Research on the formation of inclusion complexes of chloroquine diphosphate with cyclic oligosaccharides has shown enhanced solubility, versatility, and bioavailability of the drug, with reduced side effects. This suggests the potential of aminoquinol diphosphate compounds in improving drug delivery systems (Roy et al., 2020).
Medical and Therapeutic Research
- Antitumor Activities : Studies on chloroquine diphosphate, a derivative of quinine, have shown significant effects in inhibiting the growth of breast cancer cells and inducing apoptosis. This highlights the potential of aminoquinol diphosphate compounds in cancer treatment (Jiang et al., 2010).
Utility in Laboratory and Blood Bank Settings
- Utility in Blood Banks : Chloroquine diphosphate, an aminoquinol diphosphate compound, has been found useful in blood bank laboratories for applications like rendering direct antiglobulin test–positive red blood cells free from membrane-bound IgG. This demonstrates the compound's utility in specialized medical laboratory settings (Aye & Arndt, 2018).
Propriétés
Numéro CAS |
7195-12-2 |
|---|---|
Nom du produit |
Aminoquinol diphosphate |
Formule moléculaire |
C26H37Cl2N3O8P2 |
Poids moléculaire |
652.44 |
Nom IUPAC |
Quinoline, 7-chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-, phosphate (1:2) |
InChI |
1S/C26H31Cl2N3.2H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;2*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);2*(H3,1,2,3,4)/b14-12+ |
Clé InChI |
VWCVSZPKLYFUGK-QHXCTMFKSA-N |
SMILES |
CCN(CC)CCCC(C)Nc1cc(nc2c1ccc(c2)Cl)/C=C/c3ccccc3Cl.OP(=O)(O)O.OP(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aminoquinol diphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



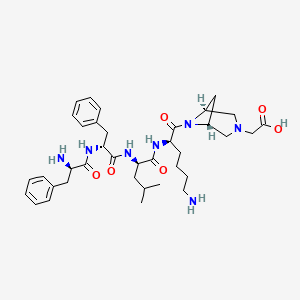
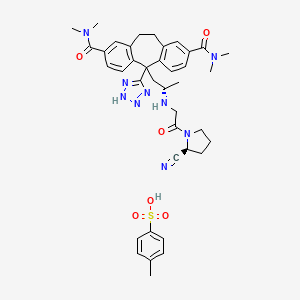
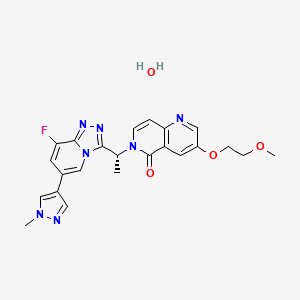
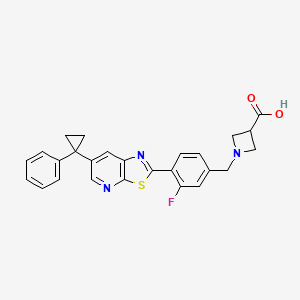
![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
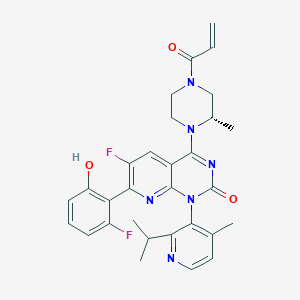
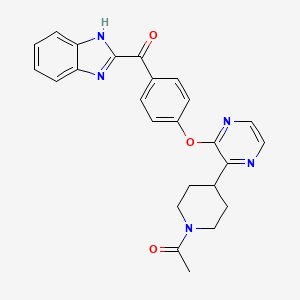
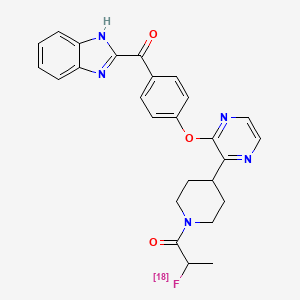
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
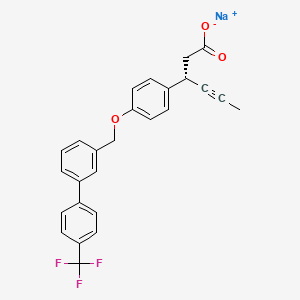
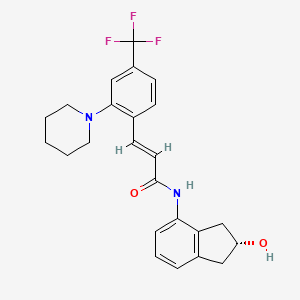
![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)